

An In-depth Technical Guide to the Synthesis of Triasulfuron

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Compound of Interest

Compound Name: **Triasulfuron**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathway for **Triasulfuron**, a sulfonylurea herbicide. The information compiled herein is intended to furnish researchers and chemical development professionals with a comprehensive understanding of the requisite chemical intermediates, experimental protocols, and quantitative data associated with its synthesis.

Overview of the Synthetic Pathway

The most common and industrially relevant synthesis of **Triasulfuron** is a multi-step process that involves the preparation of two key chemical intermediates, followed by their condensation to yield the final product. The core of this strategy lies in the formation of a sulfonylurea bridge between a substituted benzenesulfonamide and a triazine derivative.

The two primary intermediates are:

- Intermediate A: 2-Amino-4-methoxy-6-methyl-1,3,5-triazine
- Intermediate B: 2-(2-Chloroethoxy)benzenesulfonamide

The general synthetic approach is illustrated below.

Synthesis of Chemical Intermediates

Intermediate A: 2-Amino-4-methoxy-6-methyl-1,3,5-triazine

This intermediate provides the triazine core of the **Triasulfuron** molecule. A common method for its synthesis involves the reaction of acetamidine hydrochloride with dimethyl N-cyanoimidocarbonate in the presence of a base.

Experimental Protocol:

- To a solution of methanol (50 mL) and potassium hydroxide pellets (6.8 g), acetamidine hydrochloride (9.5 g) is added at 10°C.
- This mixture is then added dropwise to a solution of dimethyl N-cyanoimidocarbonate (11.4 g) in methanol (40 mL), also maintained at 10°C.
- Following the addition, the reaction mixture is stirred at 25°C for 2 hours.
- The reaction is quenched by pouring the mixture into 40 mL of ice water.
- The resulting solid precipitate is collected by filtration, washed sequentially with water and methanol, and then dried at 70°C overnight to yield the final product.

Parameter	Value	Reference
Yield	84%	[1]
Melting Point	258-261 °C	

Characterization Data: Spectroscopic data for 2-Amino-4-methoxy-6-methyl-1,3,5-triazine, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available in chemical databases.[\[1\]](#)[\[2\]](#)

Intermediate B: 2-(2-Chloroethoxy)benzenesulfonamide

The synthesis of this substituted benzenesulfonamide intermediate is a multi-step process, typically starting from 2-acetoxybenzenesulfonic acid or a related precursor. A representative pathway is detailed in Chinese patent CN103508968A.[\[3\]](#)

Step 1: Synthesis of 2-(2-Chloroethoxy)benzenesulfonic acid

This step involves the reaction of a protected phenol with 2-chloroethanol. The patent suggests starting from 2-acetoxybenzenesulfonic acid and 2-chloroethanol.

Step 2: Synthesis of 2-(2-Chloroethoxy)benzenesulfonyl chloride

The sulfonic acid is converted to the corresponding sulfonyl chloride. A common method for this transformation is the use of phosgene in the presence of a catalyst like DMF.

Experimental Protocol (based on CN103508968A):

- In a round-bottom flask, 2-(2-chloroethoxy)benzenesulfonic acid (10.23 g) is dissolved in chlorobenzene (100 mL).
- Phosgene (9.9 g) and DMF (0.73 g) are added.
- The mixture is heated in an oil bath at 85-105°C for 5 hours.

Step 3: Synthesis of 2-(2-Chloroethoxy)benzenesulfonamide

The sulfonyl chloride is then reacted with ammonia to form the sulfonamide.

Experimental Protocol (based on CN103508968A):

- The reaction mixture from the previous step is cooled to 60-70°C.
- A 30% aqueous ammonia solution (11.3 g) is added over 1 hour.
- The mixture is stirred for an additional 2 hours.
- After cooling, the precipitated product is collected by filtration.

Parameter	Molar Ratio (Sulfonic acid:Ammonia)	Temperature	Reaction Time	Reference
Reaction Conditions	1:3 to 1:8	60-70°C	> 2.5 hours	

Final Synthesis of Triasulfuron

The final step in the synthesis is the condensation of the two key intermediates, 2-amino-4-methoxy-6-methyl-1,3,5-triazine and 2-(2-chloroethoxy)benzenesulfonamide. This reaction forms the crucial sulfonylurea linkage.

Experimental Protocol (based on CN103508968A):

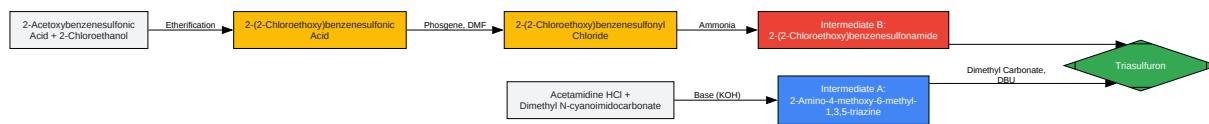
- In a round-bottom flask, 2-amino-4-methoxy-6-methyl-1,3,5-triazine (28 g), sodium methoxide (10.8 g), and dimethyl carbonate (18 g) are mixed in water (200 mL) as the solvent. A suitable amount of hydrochloric acid is added.
- After stirring for 3 hours at room temperature, a solution of 2-(2-chloroethoxy)benzenesulfonamide (0.04 mol) in dry acetonitrile (200 mL) is added.
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (6 mL) is added, and the mixture is stirred at room temperature for 3 hours.
- The reaction is worked up by dilution with water and a 5% hydrochloric acid solution.
- The product is washed with water and ether, and then collected by filtration and dried.

Parameter	Molar Ratio (Sulfonamide: Triazine)	Temperature	Reaction Time	Reference
Reaction Conditions	1:1 to 1:3	Room Temperature	2-4 hours	

Alternative Synthesis Route via Sulfonyl Isocyanate

An alternative and common method for the formation of the sulfonylurea bridge involves the use of a sulfonyl isocyanate intermediate. In this pathway, 2-(2-chloroethoxy)benzenesulfonamide is first converted to 2-(2-chloroethoxy)benzenesulfonyl isocyanate. This highly reactive intermediate is then coupled with 2-amino-4-methoxy-6-methyl-1,3,5-triazine to yield **Triasulfuron**. The commercial production of **Triasulfuron** often utilizes a sulfonyl isocyanate or sulfonamide intermediate.

Visualization of the Synthetic Pathway



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Caption: Synthetic pathway of **Triasulfuron**.

Conclusion

This technical guide has outlined the primary synthetic route to **Triasulfuron**, detailing the preparation of its key intermediates and the final condensation step. The provided experimental protocols and quantitative data, primarily drawn from patent literature, offer a solid foundation for laboratory-scale synthesis. For industrial-scale production, further optimization of reaction conditions, yields, and purification methods would be necessary. The alternative pathway involving a sulfonyl isocyanate intermediate also represents a viable and widely used industrial approach.

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References

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